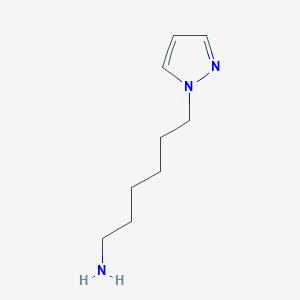

6-(1h-Pyrazol-1-yl)hexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17N3 |

|---|---|

Molecular Weight |

167.25 g/mol |

IUPAC Name |

6-pyrazol-1-ylhexan-1-amine |

InChI |

InChI=1S/C9H17N3/c10-6-3-1-2-4-8-12-9-5-7-11-12/h5,7,9H,1-4,6,8,10H2 |

InChI Key |

PCGGNPYUZSPGAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)CCCCCCN |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 6 1h Pyrazol 1 Yl Hexan 1 Amine and Analogous Structures

Synthetic Pathways for the Pyrazole (B372694) Core Formation

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to achieve this goal. These pathways can be broadly categorized into cyclocondensation reactions and transition metal-catalyzed annulations, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and 1,3-Dicarbonyl Compounds

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first reported by Ludwig Knorr in 1883. beilstein-journals.orgnih.govnih.gov This approach is valued for its simplicity and the ready availability of the starting materials. nih.gov The reaction involves the nucleophilic attack of the hydrazine onto the two carbonyl groups of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. researchgate.net A wide variety of substituted pyrazoles can be synthesized using this method by simply changing the substituents on the hydrazine and the dicarbonyl compound. nih.gov For instance, enolizable ketones can react with acid chlorides to form 1,3-diketone intermediates in situ, which are then condensed with a hydrazine to yield the final pyrazole product in a one-pot synthesis. acs.org

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Key Feature | Reference |

|---|---|---|---|

| Acetylacetone | 2,4-Dinitrophenylhydrazine | Model reaction for catalyst screening. | ias.ac.in |

| 1,3-Diketones (in situ generated) | Hydrazine | One-pot synthesis from enolizable ketones and acid chlorides. | acs.org |

| 1,3-Dicarbonyl Compounds | Oxamic acid thiohydrazides | Iodine-promoted cascade reaction to form 3,4-dicarbonyl-substituted pyrazoles. | rsc.org |

| β-Aminoenones | Substituted Hydrazines | Serves as a 1,3-dicarbonyl equivalent for regioselective synthesis. | nih.gov |

A significant challenge in the Knorr pyrazole synthesis arises when using unsymmetrically substituted 1,3-dicarbonyl compounds with substituted hydrazines, as this can lead to the formation of two different regioisomers. nih.govthieme-connect.com The control of regioselectivity is dictated by the relative reactivity of the two carbonyl groups and the nature of the substituents on both reactants. nih.gov

Several strategies have been developed to address this issue. One approach involves modifying the reaction conditions. For example, the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents can yield better regioselectivity compared to reactions in traditional polar protic solvents like ethanol (B145695). nih.gov Another method uses 1,3-dicarbonyl surrogates, such as β-aminoenones, which can direct the reaction towards a specific regioisomer. nih.gov A study by Heller and Natarajan noted that while using methylhydrazine resulted in mixtures of regioisomers, the reaction with phenylhydrazine (B124118) often yielded a single product. acs.org More recent work has demonstrated that by using trichloromethyl enones as starting materials, the reaction's regioselectivity can be controlled by the form of the hydrazine used; arylhydrazine hydrochlorides favor the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org This level of control is crucial for the synthesis of specific, functionally distinct pyrazole derivatives. acs.org

| Strategy | Description | Outcome | Reference |

|---|---|---|---|

| Solvent Choice | Using aprotic dipolar solvents instead of polar protic solvents for arylhydrazine hydrochlorides. | Improved regioselectivity. | nih.gov |

| Hydrazine Form | Reacting trichloromethyl enones with either arylhydrazine hydrochlorides or free arylhydrazines. | Selective formation of 1,3- or 1,5-regioisomers, respectively. | acs.org |

| In Situ Generation | One-pot preparation using in situ generated 1-formyl-1-methylhydrazine. | Synthesis of regioselectively substituted pyrazoles. | beilstein-journals.org |

| Substrate Modification | Use of β-aminoenones as 1,3-dicarbonyl equivalents. | Regioselective synthesis of 1,3,5-trialkylpyrazoles. | nih.gov |

In line with the principles of green chemistry, significant efforts have been made to develop catalyst-free and solvent-free conditions for pyrazole synthesis. tandfonline.comias.ac.in These methods aim to reduce environmental impact by eliminating hazardous organic solvents and expensive catalysts. ias.ac.intandfonline.com

One such approach involves the 1,3-dipolar cycloaddition of diazo compounds to alkynes, which can proceed simply by heating under solvent-free conditions to afford pyrazole products in high yields, often without the need for further purification. rsc.org Another green methodology utilizes a commercially available organic ionic salt, tetrabutylammonium (B224687) bromide, as a reaction medium at room temperature under solvent-free conditions, providing good yields in shorter reaction times. tandfonline.com Furthermore, multicomponent reactions have been developed that proceed without a catalyst. For instance, polycyclic fused pyrazoles can be synthesized from isoquinoline, activated acetylenes, α-bromoketones, and hydrazine in water under ultrasonic irradiation at room temperature. rsc.org Temperature-controlled divergent synthesis has also been achieved in ionic liquids or ethanol without any transition-metal catalyst or oxidant, yielding different pyrazole products simply by tuning the reaction temperature. nih.gov

Transition Metal-Catalyzed Pyrazole Annulation Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering alternative pathways that can provide access to a wide range of functionalized products, often with high efficiency and regioselectivity. researchgate.netrsc.org These methods typically involve the C-H functionalization of pre-existing pyrazole rings or the construction of the ring itself through metal-mediated cyclization reactions. researchgate.net Catalysts based on iron, ruthenium, copper, and silver have all been successfully employed. ias.ac.inrsc.orgrsc.orgorganic-chemistry.org

Silver catalysts have proven effective in mediating various transformations leading to pyrazole-containing structures. rsc.orgnih.gov One notable example is a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes. organic-chemistry.org This reaction proceeds under mild conditions with a broad substrate scope and excellent functional group tolerance. organic-chemistry.org Silver(I) ions have also been used to mediate the ring-closure reaction of 4-alkynyl-3-hydroxy-1H-pyrazoles to construct the 2H-furo[2,3-c]pyrazole ring system. nih.gov

More complex transformations, such as a novel pyrazole migration and cycloaddition process, have been developed using silver triflate (AgOTf) to catalyze the annulation of α-diazo pyrazoleamides with ketimines. rsc.org This protocol provides efficient access to spirooxindole-based β-lactams. rsc.org The proposed mechanism involves the silver catalyst initiating the expulsion of dinitrogen from the diazo compound to form a silver-carbene intermediate, which then undergoes an intramolecular nucleophilic attack by the pyrazole moiety, leading to a cascade that forms the final product. rsc.org

Copper catalysts are attractive due to their low cost and have been extensively used in pyrazole synthesis. thieme-connect.comrsc.org Copper-catalyzed methods often involve aerobic oxidation or cross-dehydrogenative coupling reactions. nih.govacs.orgacs.org For example, a variety of 1,3- and 1,3,4-substituted pyrazoles can be formed smoothly through a copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes. rsc.org This process is atom- and step-economical, utilizing an inexpensive copper catalyst and green oxidants. rsc.org

Another efficient method is the copper(I)-catalyzed one-pot synthesis of polysubstituted pyrazoles from phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base. thieme-connect.com This approach overcomes the regioselectivity issues associated with classical methods. thieme-connect.com Additionally, copper triflate (Cu(OTf)₂) has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones via cross-dehydrogenative coupling under aerobic conditions. nih.govacs.org These copper-catalyzed reactions demonstrate high efficiency and good tolerance for various functional groups, making them valuable tools for constructing complex pyrazole derivatives. rsc.orgacs.org

One-Pot Multicomponent Reactions for Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to pyrazole synthesis, allowing for the construction of complex molecules in a single synthetic operation. beilstein-journals.orgnih.govmdpi.com These reactions typically involve the condensation of a 1,3-dielectrophile with a hydrazine derivative. nih.gov

A classic and widely used MCR for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov Variations of this method allow for the in situ generation of the 1,3-dicarbonyl compound, further streamlining the process. For instance, enolates can react with carboxylic acid chlorides to form 1,3-diketones, which then react with a hydrazine in the same pot to yield the pyrazole. nih.gov To prevent further acylation of the newly formed 1,3-diketone, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is often employed. nih.gov

Another MCR strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by a Lewis acid such as ytterbium perfluorooctanoate [Yb(PFO)₃]. beilstein-journals.org This three-component approach provides access to highly substituted pyrazoles. beilstein-journals.org Furthermore, pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction of aldehydes, hydrazine hydrate, β-ketoesters, and malononitrile, often in an aqueous medium. mdpi.comtandfonline.com

The versatility of MCRs is further demonstrated by the ability to generate the hydrazine reactant in situ. For example, arylboronic acids can be coupled with a protected diimide under copper catalysis to form a hydrazine precursor, which then participates in the pyrazole-forming cyclization. beilstein-journals.org

Table 1: Examples of One-Pot Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference(s) |

| Enolate, Carboxylic acid chloride, Hydrazine | LiHMDS | Substituted Pyrazoles | nih.gov |

| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |

| Aldehyde, Hydrazine hydrate, β-Ketoester, Malononitrile | Piperidine, Water | Pyrano[2,3-c]pyrazoles | mdpi.comtandfonline.com |

| Arylboronic acid, Boc-protected diimide, 1,3-Dicarbonyl compound | Copper catalyst | N-Functionalized Pyrazoles | beilstein-journals.org |

Reactions Involving Nitrilimines via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of nitrilimines with suitable dipolarophiles, such as alkenes or alkynes, provides a powerful and regioselective route to pyrazoles and pyrazolines. beilstein-journals.orgnih.gov Nitrilimines are transient, highly reactive species that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. acs.orgpsu.edu

This methodology has been successfully employed to synthesize a wide variety of substituted pyrazoles. rsc.orgrsc.org For instance, the reaction of nitrilimines with ninhydrin-derived Morita–Baylis–Hillman carbonates leads to the formation of 1,3,5-trisubstituted pyrazoles in high yields. rsc.orgrsc.org The reaction proceeds smoothly with a broad scope of substituents on both the nitrilimine and the dipolarophile. rsc.org

The regioselectivity of the cycloaddition is a key feature of this method, often leading to a single product isomer. mdpi.com Mechanistic studies, including those employing Molecular Electron Density Theory (MEDT), have been conducted to explain the observed regioselectivity, suggesting a carbenoid-type mechanism in some cases. mdpi.com

A notable application of this strategy is the double 1,3-dipolar cycloaddition of nitrilimines to allenoates, which allows for the diastereoselective construction of spirobidihydropyrazoles. acs.org This reaction forms two dihydropyrazole moieties and two chiral centers, including a spiro carbon center, in a single transformation. acs.org

Table 2: Examples of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition of Nitrilimines

| Nitrilimine Precursor | Dipolarophile | Product Type | Reference(s) |

| Hydrazonoyl halide | Ninhydrin-derived Morita–Baylis–Hillman carbonate | 1,3,5-Trisubstituted Pyrazoles | rsc.orgrsc.org |

| Hydrazonoyl halide | Thioaurone derivatives | Spiropyrazolines | mdpi.com |

| Hydrazonoyl halide | Allenoates | Spirobidihydropyrazoles | acs.org |

| N-phenylchromone-3-carbohydrazonoyl chloride | N-arylmaleimides | Dihydro-dioxopyrrolo[3,4-d]pyrazoles | nih.gov |

Introduction of the Hexan-1-amine Side Chain

Once the pyrazole core is established, the next critical step is the introduction of the hexan-1-amine side chain. This can be achieved through several strategic approaches, each with its own advantages and limitations.

Direct N-Alkylation Strategies Utilizing Primary Aliphatic Amines

Direct N-alkylation of the pyrazole ring with a suitable precursor of the hexan-1-amine side chain is a straightforward approach. While methods directly employing primary amines as the nitrogen source for the pyrazole ring are emerging, the more common strategy involves the alkylation of a pre-formed pyrazole. nih.govnih.gov

This can be accomplished by reacting the pyrazole with a haloalkane, such as 6-bromohexan-1-amine (B2437592) or a protected version thereof, in the presence of a base. The regioselectivity of this alkylation can be influenced by the substituents on the pyrazole ring and the reaction conditions.

Recently, enzymatic methods for the selective N-alkylation of pyrazoles have been developed. nih.govnih.gov These biocatalytic approaches utilize engineered enzymes, such as methyltransferases, to achieve high regioselectivity in the C-N bond formation, offering a green and highly specific alternative to traditional chemical methods. nih.govnih.gov

Reductive Amination Approaches for Amine Introduction

Reductive amination is a versatile and widely used method for the formation of amines. harvard.edu In the context of synthesizing 6-(1H-pyrazol-1-yl)hexan-1-amine, this strategy would typically involve the reaction of a pyrazole-containing aldehyde or ketone with ammonia (B1221849) or a protected amine, followed by reduction of the intermediate imine or enamine. ineosopen.org

For example, a pyrazole substituted with a 6-oxohexyl side chain could be subjected to reductive amination with ammonia or a suitable amine source to yield the desired product. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. harvard.edu One-pot procedures where the condensation and reduction steps occur sequentially in the same reaction vessel are highly efficient. researchgate.netresearchgate.net

Nucleophilic Displacement Reactions on Activated Precursors

This strategy involves the use of a pyrazole nucleophile to displace a leaving group on a hexane (B92381) derivative that already contains a protected or latent amine functionality. For instance, the sodium salt of pyrazole can be reacted with a 6-halo- or 6-tosyloxy-hexanenitrile. The nitrile group can then be reduced to the primary amine in a subsequent step.

Alternatively, a pyrazole substituted with a leaving group at the desired position can be reacted with a nucleophilic amine, such as hexan-1-amine. However, this approach is less common for the synthesis of N-substituted pyrazoles. More relevant is the use of functionalized pyrazoles as precursors for further elaboration. For example, 3-(chloromethyl)- or 3-(2-chloroethyl)pyrazoles can serve as valuable intermediates for introducing side chains via nucleophilic substitution. nih.gov

Amidation and Reduction Sequences

A two-step amidation and reduction sequence provides a reliable method for introducing the hexan-1-amine side chain. This approach begins with the formation of an amide bond between a pyrazole-containing carboxylic acid and a suitable amine, or between a pyrazole-amine and a carboxylic acid derivative.

For instance, a pyrazole-1-hexanoic acid can be coupled with ammonia or a protected amine using standard peptide coupling reagents (e.g., EDC, HOBt) to form the corresponding amide. acs.org Subsequent reduction of the amide carbonyl group, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), affords the target amine. ineosopen.org This method is particularly useful when direct alkylation or reductive amination approaches are problematic. The synthesis of pyrazole amides has been explored using various catalytic methods, and the reactivity of the pyrazole nitrogen can influence the outcome. mdpi.com

Chemo- and Regioselective Considerations in Synthetic Routes

The N-alkylation of pyrazole presents a significant regiochemical challenge. Pyrazole is an asymmetric heterocycle with two nitrogen atoms, N1 and N2. Direct alkylation of an unsubstituted pyrazole with an alkyl halide can lead to a mixture of two constitutional isomers: the N1-substituted and the N2-substituted products. For the synthesis of this compound, the alkyl group must be attached to the N1 position. Therefore, achieving high regioselectivity is paramount.

The regioselectivity of pyrazole alkylation is influenced by several factors, including the nature of the substituent on the pyrazole ring (if any), the alkylating agent, the solvent, the base, and the catalyst. acs.orgurfu.ru For instance, in the synthesis of substituted pyrazoles from 1,2,4-triketone analogs, the reaction pathway can be switched by altering substituents and reaction conditions, yielding different isomers. urfu.ru

Several methodologies have been developed to control this regioselectivity:

Base-Catalyzed Alkylation: A systematic study demonstrated that the N-alkylation of 3-substituted pyrazoles using potassium carbonate (K₂CO₃) as the base in dimethyl sulfoxide (B87167) (DMSO) as the solvent consistently yields the N1-substituted isomer with high regioselectivity. acs.org This selectivity is attributed to steric effects, where the less sterically hindered N1 atom is favored for attack.

Catalyst-Free Michael Addition: A catalyst-free Michael reaction has been successfully employed for the highly regioselective N1-alkylation of pyrazoles. semanticscholar.orgacs.org This method provides excellent yields (>90%) and an exceptional N1/N2 ratio of over 99.9:1, offering a simple and efficient route to N1-alkylated pyrazoles bearing various functional groups. semanticscholar.orgacs.org

Lewis Acid Catalysis: In contrast, specific catalysts can direct the alkylation to the N2 position. A magnesium-catalyzed alkylation of 3-substituted pyrazoles using α-bromoacetates and acetamides as alkylating agents was developed to selectively produce N2-alkylated regioisomers. thieme-connect.com This highlights the crucial role of the catalyst in directing the regiochemical outcome.

Biocatalysis: A state-of-the-art approach utilizes engineered enzymes for catalyst-controlled, selective N-alkylation. nih.gov A two-enzyme cascade can achieve unprecedented regioselectivity (>99%) for methylation, ethylation, and propylation of the pyrazole ring. nih.gov This biocatalytic system not only provides exceptional control but also aligns with green chemistry principles.

| Method | Reagents/Catalyst | Conditions | Regioselectivity (N1:N2) | Reference |

| Base-Catalyzed Alkylation | K₂CO₃ / DMSO | Varies | High selectivity for N1 | acs.org |

| Catalyst-Free Michael Addition | Acrylate derivatives | Varies | >99.9 : 1 | semanticscholar.orgacs.org |

| Mg-Catalyzed Alkylation | MgBr₂ / THF | 25 °C, 2 h | High selectivity for N2 (e.g., 24:76 to 1:99) | thieme-connect.com |

| Biocatalysis | Engineered Methyltransferase | Aqueous buffer | >99% for N1 or N2 (enzyme dependent) | nih.gov |

Green Chemistry Principles in Synthesis Optimization

The growing emphasis on sustainable chemical manufacturing has spurred the development of green synthetic routes for pyrazole derivatives. nih.govresearchgate.net These strategies aim to minimize environmental impact by reducing waste, avoiding hazardous substances, and lowering energy consumption. nih.govthieme-connect.com Classical synthesis methods for pyrazoles often involve volatile organic solvents, harsh reaction conditions, and long reaction times, leading to significant energy and material waste. mdpi.com

One of the core tenets of green chemistry is the reduction or elimination of harmful organic solvents. tandfonline.com In pyrazole synthesis, this has been achieved through two primary strategies: the use of benign solvents and the implementation of solvent-free reaction conditions.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. thieme-connect.com Numerous protocols for pyrazole synthesis have been developed in aqueous media. For example, the one-pot synthesis of tetrasubstituted pyrazoles can be carried out in water using cetyltrimethylammonium bromide (CTAB) as a surfactant to facilitate the reaction. thieme-connect.com Similarly, nanocomposite catalysts have been used to promote the synthesis of bis-pyrazoles in water at room temperature with high yields (82-94%). researchgate.net

Solvent-Free Conditions: Eliminating the solvent entirely represents a significant step towards a greener process. tandfonline.com Solvent-free synthesis of pyrazoles has been accomplished using microwave irradiation on neat reagents or by grinding solid reactants together, sometimes in the presence of a recyclable catalyst like tetrabutylammonium bromide (TBAB). tandfonline.comresearchgate.netnih.gov These methods are often faster, produce high yields (75-86%), and simplify product purification. tandfonline.com

| Green Approach | Catalyst/Conditions | Solvent | Key Advantages | Reference |

| Aqueous Synthesis | CeO₂/CuO@GQDs@NH₂ Nanocomposite | Water | Mild conditions, catalyst reusability, high yields (82-94%) | researchgate.net |

| Aqueous Synthesis | Cetyltrimethylammonium bromide (CTAB) | Water | Environmentally friendly, efficient | thieme-connect.com |

| Solvent-Free | Tetrabutylammonium bromide (TBAB) | None (Solvent-free) | Room temperature, short reaction times, recyclable catalyst | tandfonline.com |

| Solvent-Free | K₂CO₃ / Microwave | None (Solvent-free) | Rapid, high yields, reduced environmental impact | researchgate.netmdpi.com |

Reducing energy consumption is another critical aspect of green synthesis, directly impacting the cost and environmental footprint of chemical production. mdpi.com This is often achieved by using alternative energy sources or by designing reactions that proceed under mild conditions.

Room Temperature Reactions: Conducting syntheses at ambient temperature is inherently energy-efficient. The development of highly active catalysts has enabled many pyrazole syntheses to proceed without the need for heating. For example, a method using the organic salt tetrabutylammonium bromide (TBAB) under solvent-free conditions allows for the formation of highly functionalized pyrazoles at room temperature in good yields. tandfonline.com

A quantitative comparison between microwave-assisted and conventional heating methods for the synthesis of a pyrazole derivative from a tosylhydrazone precursor clearly demonstrates the energy efficiency of the microwave approach.

| Method | Reaction Time | Yield | Energy Efficiency | Reference |

| Conventional Heating (Oil Bath) | 30 min | 55% | Lower | nih.gov |

| Microwave Irradiation | 2 min | 85% | Higher | nih.gov |

Reactivity and Derivatization Patterns of 6 1h Pyrazol 1 Yl Hexan 1 Amine

Reactions Involving the Primary Amino Group

The terminal primary amino group is a key site for a variety of nucleophilic reactions, enabling the synthesis of a wide array of derivatives.

Acylation and Carbamoylation Reactions

The primary amine of 6-(1H-pyrazol-1-yl)hexan-1-amine readily undergoes acylation with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and the modification of biomolecules. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

Similarly, carbamoylation occurs when the amine reacts with isocyanates, leading to the formation of urea (B33335) derivatives, or with carbamoyl (B1232498) chlorides. These reactions are crucial for creating compounds with potential biological activities. The general schemes for these reactions are presented below.

Table 1: Acylation and Carbamoylation of this compound

| Reaction | Reactant | Product Structure | Product Class |

| Acylation | Acyl Chloride (R-COCl) |  | N-Acyl Derivative (Amide) |

| Carbamoylation | Isocyanate (R-NCO) |  | N-Substituted Urea |

Formation of Imines and Schiff Bases

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of imines, also known as Schiff bases. chempedia.infowikipedia.orgsemanticscholar.org This condensation reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. wikipedia.orgyoutube.com Subsequent dehydration leads to the formation of the C=N double bond characteristic of imines. wikipedia.orgnih.gov The reaction is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com Imines are versatile intermediates in organic synthesis and are important in coordination chemistry and as ligands for metal complexes. chempedia.inforesearchgate.netresearchgate.nettpu.ru

Table 2: Imine Formation from this compound

| Reactant (Carbonyl) | Product Structure | Product Name |

| Aldehyde (R-CHO) |  | N-(6-(1H-Pyrazol-1-yl)hexyl)aldimine |

| Ketone (R-CO-R') |  | N-(6-(1H-Pyrazol-1-yl)hexyl)ketimine |

Urea and Thiourea (B124793) Derivative Synthesis

Urea and thiourea derivatives of pyrazole-containing compounds have been synthesized and show a wide range of pharmacological activities. nih.gov The synthesis of such derivatives from this compound can be achieved by reacting the primary amine with isocyanates or isothiocyanates, respectively. These reactions are generally high-yielding and proceed under mild conditions. nih.gov The resulting urea and thiourea functionalities can form multiple hydrogen bonds, which is a key feature for their biological activity. nih.govresearchgate.net

Table 3: Urea and Thiourea Synthesis

| Reaction Type | Reagent | Product Structure | Product Class |

| Urea Synthesis | Isocyanate (R-NCO) |  | Urea Derivative |

| Thiourea Synthesis | Isothiocyanate (R-NCS) |  | Thiourea Derivative |

Mannich Reactions and Related Aminomethylation

The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org In this context, this compound can act as the amine component. The reaction begins with the formation of an Eschenmoser's salt precursor or a similar iminium ion from formaldehyde and the amine. wikipedia.org This electrophilic iminium ion then reacts with a C-H acidic compound (like a ketone, pyrazolone, or electron-rich heterocycle) to form a "Mannich base." wikipedia.orgnih.govmdpi.com These reactions are valuable for introducing an aminomethyl group into various substrates. mdpi.com

Aminomethylation can also refer to the direct attachment of an aminomethyl group to a substrate. In some cases, the pyrazole (B372694) ring itself can undergo aminomethylation, although reactions at the primary amine are more typical for Mannich-type condensations. chempedia.infomdpi.com

Table 4: Representative Mannich Reaction

| Amine Component | Aldehyde | Active Hydrogen Compound | Product Structure | Product Class |

| This compound | Formaldehyde (CH₂O) | Acetophenone |  | β-Amino-ketone (Mannich Base) |

Reactions at the Pyrazole Ring Nitrogen (N1)

While the N1 position of the pyrazole ring is already substituted with the hexylamine (B90201) chain, the second nitrogen atom (N2) possesses a lone pair of electrons and can participate in further reactions.

Further Alkylation or Arylation Studies

Further alkylation or arylation of the N1-substituted pyrazole ring can occur at the N2 position, leading to the formation of pyrazolium (B1228807) salts. This reaction, known as quaternization, involves the attack of the N2 nitrogen on an electrophilic alkylating or arylating agent, such as an alkyl halide or a sulfonate. The reaction with powerful alkylating agents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) or methyl triflate can lead to dimethylated products in high yields. The resulting pyrazolium salts are ionic compounds with potential applications as ionic liquids, phase-transfer catalysts, or precursors for N-heterocyclic carbenes. The efficiency of this quaternization can be influenced by the steric hindrance of the incoming alkylating agent and the substituents on the pyrazole ring.

Table 5: N2-Alkylation (Quaternization) of the Pyrazole Ring

| Starting Material | Alkylating Agent | Product Structure | Product Class |

| This compound | Methyl Iodide (CH₃I) |  | Pyrazolium Iodide Salt |

Quaternization Processes

The pyrazole ring in this compound contains a basic nitrogen atom (N2) that can be alkylated to form a quaternary ammonium (B1175870) salt, a process known as quaternization. nih.gov This reaction typically involves treatment with an alkyl halide, such as methyl iodide, leading to the formation of a permanent positive charge on the pyrazole ring. nih.gov The rate and success of this reaction can be influenced by the nature of the alkylating agent and the solvent used. For instance, reactions with various amines have been shown to be affected by the nucleophilicity and steric hindrance of the amine. mdpi.com

The primary amine at the terminus of the hexyl chain can also undergo quaternization, typically through exhaustive alkylation, to form a quaternary ammonium group. This process would likely require a strong alkylating agent and basic conditions to proceed to completion.

Reactions on the Pyrazole Ring System (C3, C4, C5 positions)

The pyrazole ring is an aromatic heterocycle, and its reactivity towards substitution is influenced by the nitrogen atoms within the ring and the N-alkyl substituent. nih.gov

Electrophilic Aromatic Substitution Studies (if applicable)

The pyrazole ring is generally considered electron-rich and can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.com However, the pyridine-like nitrogen atom (N2) deactivates the ring towards electrophilic attack. gcwgandhinagar.com Reactions such as nitration and halogenation typically require harsh conditions. masterorganicchemistry.comgcwgandhinagar.com The position of substitution (C3, C4, or C5) is directed by the electronic effects of the N-substituent and the inherent properties of the pyrazole ring. For N-alkylpyrazoles, electrophilic substitution often occurs at the C4 position.

It is important to note that under strongly acidic conditions, such as those often employed for nitration, the pyrazole ring can be protonated, further deactivating it towards electrophilic attack. gcwgandhinagar.com

Functionalization via Metalation (if applicable)

Direct metalation of the pyrazole ring, followed by quenching with an electrophile, provides a powerful method for introducing substituents at specific positions. The use of strong bases like n-butyllithium can lead to deprotonation at one of the carbon atoms of the pyrazole ring. acs.org For 1-substituted pyrazoles, metalation typically occurs at the C5 position due to the directing effect of the N1-substituent. nih.gov Subsequent reaction with various electrophiles can then install a wide range of functional groups at this position.

Formation of Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic amine and a pyrazole ring, makes it a potential precursor for the synthesis of fused heterocyclic systems.

Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are an important class of fused heterocycles with diverse biological activities. researchgate.netnih.govthieme-connect.com The synthesis of these systems often involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent. thieme-connect.comrsc.orgnih.gov While this compound itself does not possess the required 5-amino group for direct cyclization into a pyrazolo[3,4-b]pyridine, it could be chemically modified to introduce this functionality. For instance, nitration at the C5 position of the pyrazole ring followed by reduction would yield the corresponding 5-amino-1-(6-aminohexyl)pyrazole, a suitable precursor for constructing the pyrazolo[3,4-b]pyridine scaffold.

Other Annulated Pyrazole Systems

The primary amine of this compound can be utilized to construct other fused ring systems. For example, reaction with appropriate bifunctional reagents could lead to the formation of pyrazolo-fused pyrimidines, diazepines, or other heterocyclic structures. The specific outcome would depend on the nature of the cyclizing agent and the reaction conditions employed. The formation of such annulated systems often involves an initial reaction at the primary amine followed by an intramolecular cyclization onto the pyrazole ring or the alkyl chain.

Research on the Coordination Chemistry of this compound Remains Undocumented in Publicly Available Literature

Despite extensive searches of scientific databases and academic journals, no specific research has been found on the synthesis of transition metal complexes or detailed ligand field studies for the chemical compound this compound.

The inquiry for a detailed article on the reactivity and derivatization patterns of this compound, with a specific focus on its coordination chemistry, has yielded no direct results. The outlined sections, which were to include the synthesis of its transition metal complexes and an analysis of its ligand field properties and coordination modes, cannot be addressed based on currently accessible scientific literature.

While the broader class of pyrazole-containing ligands is well-represented in coordination chemistry, with numerous studies detailing their synthesis and the characterization of their metal complexes, information on the specific compound with a hexylamine linker is conspicuously absent. researchgate.netresearchgate.net General principles of pyrazole coordination suggest that the nitrogen atoms of the pyrazole ring are key sites for metal binding, and the presence of a primary amine group on the hexyl chain would offer an additional coordination site, potentially allowing for bidentate chelation. researchgate.netnih.gov

Typically, the synthesis of such transition metal complexes would involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov Subsequent characterization through techniques like X-ray crystallography, spectroscopy (UV-Vis, IR), and magnetic susceptibility measurements would elucidate the coordination environment of the metal ion and the electronic properties of the complex. libretexts.orghawaii.edudalalinstitute.com Ligand field studies, which are crucial for understanding the d-orbital splitting and the resulting magnetic and electronic spectral properties, are also a common feature in the characterization of new transition metal complexes. libretexts.orghawaii.edu

However, without any published research specifically on this compound, any discussion on its specific coordination behavior, the types of metal complexes it forms, or its ligand field parameters would be purely speculative. The scientific community has explored a variety of pyrazole derivatives in the design of new coordination compounds with interesting properties and applications, but it appears that this particular ligand has not yet been a subject of such investigation, or at least, the findings have not been made publicly available.

Therefore, the requested article, which was to be strictly focused on the coordination chemistry of this compound, cannot be generated at this time due to the lack of foundational research data.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise connectivity and electronic environment of each atom can be mapped.

Proton (¹H) NMR Analysis: Chemical Shifts, Coupling Constants, and Multiplicities

The ¹H NMR spectrum of 6-(1H-Pyrazol-1-yl)hexan-1-amine is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the hexyl amine chain.

The protons on the pyrazole ring are expected to appear in the downfield region of the spectrum due to the aromatic nature of the heterocycle. Specifically, the proton at position 3 (H-3) and position 5 (H-5) of the pyrazole ring are anticipated to resonate at approximately δ 7.5 ppm and δ 7.4 ppm, respectively, appearing as doublets. The proton at position 4 (H-4) is expected to be a triplet at around δ 6.2 ppm.

The protons of the hexyl chain will show characteristic aliphatic signals. The methylene (B1212753) group attached to the pyrazole nitrogen (H-1') is predicted to be a triplet at approximately δ 4.1 ppm, being deshielded by the adjacent nitrogen atom. The methylene group adjacent to the terminal amine (H-6') is expected to resonate around δ 2.7 ppm as a triplet. The remaining methylene groups of the hexyl chain (H-2' to H-5') are predicted to appear as a series of multiplets in the upfield region, between δ 1.2 and δ 1.9 ppm. The protons of the primary amine (NH₂) are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 (Pyrazole) | ~7.5 | d | ~1.5 |

| H-5 (Pyrazole) | ~7.4 | d | ~2.3 |

| H-4 (Pyrazole) | ~6.2 | t | ~2.0 |

| H-1' (CH₂) | ~4.1 | t | ~7.0 |

| H-6' (CH₂) | ~2.7 | t | ~7.2 |

| H-2', H-3', H-4', H-5' (CH₂) | ~1.2 - 1.9 | m | - |

| NH₂ | variable | br s | - |

Carbon (¹³C) NMR Analysis: Carbon Environments and DEPT Sequences

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, nine distinct carbon signals are anticipated.

The carbons of the pyrazole ring are expected at δ 139.0 (C-3), δ 129.5 (C-5), and δ 105.5 (C-4). The hexyl chain carbons will appear in the aliphatic region. The carbon attached to the pyrazole nitrogen (C-1') is predicted around δ 50.0 ppm. The carbon bearing the amino group (C-6') is expected at approximately δ 42.0 ppm. The remaining methylene carbons (C-2', C-3', C-4', C-5') are predicted to resonate between δ 25.0 and δ 31.0 ppm.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. For this molecule, C-3, C-5, and C-4 of the pyrazole ring would appear as positive CH signals, while all the carbons of the hexyl chain would be negative CH₂ signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 |

| C-3 (Pyrazole) | ~139.0 | CH (+) |

| C-5 (Pyrazole) | ~129.5 | CH (+) |

| C-4 (Pyrazole) | ~105.5 | CH (+) |

| C-1' (CH₂) | ~50.0 | CH₂ (-) |

| C-2' (CH₂) | ~31.0 | CH₂ (-) |

| C-3' (CH₂) | ~26.0 | CH₂ (-) |

| C-4' (CH₂) | ~25.0 | CH₂ (-) |

| C-5' (CH₂) | ~30.0 | CH₂ (-) |

| C-6' (CH₂) | ~42.0 | CH₂ (-) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

To definitively establish the molecular structure, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. Key expected correlations include those between H-1' and H-2', and sequentially along the hexyl chain to H-6'. On the pyrazole ring, correlations between H-3 and H-4, and between H-4 and H-5 would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. The HSQC spectrum would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, by showing a cross-peak between the signal at δ ~4.1 ppm (H-1') and the signal at δ ~50.0 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the H-1' protons to the pyrazole carbons C-3 and C-5, confirming the attachment of the hexyl chain to the pyrazole nitrogen. Correlations from the protons of the hexyl chain to neighboring carbons would further solidify the assignment of the aliphatic backbone.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion ([M+H]⁺). For this compound (C₉H₁₇N₃), the calculated exact mass of the protonated molecule is 168.1501 g/mol . An experimentally determined mass that matches this value to within a few parts per million would provide strong evidence for the elemental composition of the molecule.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₈N₃]⁺ ([M+H]⁺) | 168.1501 |

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry would reveal the characteristic fragmentation pattern of the molecule. The fragmentation of this compound is expected to proceed through several key pathways.

A primary fragmentation would likely be the alpha-cleavage adjacent to the amine group, resulting in the loss of an alkyl radical and the formation of a stable iminium ion with m/z = 30. Another significant fragmentation pathway would involve cleavage of the bond between the hexyl chain and the pyrazole ring. The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of N₂ or HCN.

Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure |

| 167 | [M]⁺• |

| 111 | [M - C₄H₉]⁺ |

| 97 | [M - C₅H₁₁]⁺ |

| 81 | [C₄H₅N₂]⁺ (Pyrazole ring with a methylene) |

| 68 | [C₃H₄N₂]⁺ (Pyrazole cation) |

| 30 | [CH₂NH₂]⁺ (Iminium ion) |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups present in this compound.

Infrared (IR) spectroscopy is instrumental in identifying the key functional moieties within the this compound structure. The primary amine (–NH₂) and the pyrazole ring, along with the aliphatic hexane (B92381) chain, exhibit distinct absorption bands.

The N-H stretching vibrations of the primary amine are typically observed in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines display two bands: an asymmetric stretch between 3400-3300 cm⁻¹ and a symmetric stretch from 3330-3250 cm⁻¹. orgchemboulder.com The N-H bending vibration, characteristic of primary amines, appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com Furthermore, a broad N-H wagging band can be expected between 910-665 cm⁻¹. orgchemboulder.com

The pyrazole ring presents its own set of characteristic vibrations. The C=N stretching vibration within the pyrazole ring is typically found around 1589-1509 cm⁻¹. acs.orgresearchgate.net The N-N stretching of the pyrazole ring can be observed near 1121-1117 cm⁻¹. acs.org Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the hexyl chain will appear just below 3000 cm⁻¹. vscht.cz

The C-N stretching vibration of the aliphatic amine portion of the molecule is anticipated in the 1250–1020 cm⁻¹ region. orgchemboulder.com For the pyrazole ring, the C-N stretching is often observed at slightly higher wavenumbers. nih.gov

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Primary Amine | N-H Asymmetric Stretch | 3400-3300 | orgchemboulder.com |

| Primary Amine | N-H Symmetric Stretch | 3330-3250 | orgchemboulder.com |

| Primary Amine | N-H Bend | 1650-1580 | orgchemboulder.com |

| Primary Amine | N-H Wag | 910-665 | orgchemboulder.com |

| Pyrazole Ring | C=N Stretch | ~1589-1509 | acs.orgresearchgate.net |

| Pyrazole Ring | N-N Stretch | ~1121-1117 | acs.org |

| Pyrazole Ring | Aromatic C-H Stretch | >3000 | vscht.cz |

| Hexyl Chain | Aliphatic C-H Stretch | <3000 | vscht.cz |

| Aliphatic Amine | C-N Stretch | 1250-1020 | orgchemboulder.com |

Raman spectroscopy offers a complementary vibrational analysis to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often results in different vibrational modes being more prominent in each technique.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrazole ring and the C-C backbone of the hexyl chain, which may be weak in the IR spectrum. The symmetric stretching of the pyrazole ring and the N-N bond, which are highly polarizable, are expected to give strong Raman signals. chemicalbook.com Alkyne-functionalized hydrazones have been explored as high-resolution Raman spectroscopy imaging probes, indicating the utility of Raman for analyzing nitrogen-containing heterocycles. rsc.org The C-N stretching vibrations would also be observable, providing complementary data to the IR spectrum. libretexts.org

X-ray Diffraction Crystallography

X-ray diffraction crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid.

Beyond the individual molecular structure, X-ray crystallography reveals how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by non-covalent interactions, primarily hydrogen bonding.

The primary amine group is a strong hydrogen bond donor, while the pyridine-type nitrogen (N2) of the pyrazole ring is a hydrogen bond acceptor. csic.es This facilitates the formation of intermolecular N-H···N hydrogen bonds, which are a common feature in the crystal structures of pyrazole derivatives. nih.govsemanticscholar.org These interactions can lead to the formation of various supramolecular assemblies such as dimers, chains, or more complex networks. csic.esnih.govresearchgate.netnih.gov Additionally, weaker C-H···π interactions involving the pyrazole ring can further stabilize the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the material's physical properties.

Elemental Analysis (CHN) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For this compound, with a molecular formula of C₉H₁₇N₃, the theoretical elemental composition can be calculated.

Experimental CHN analysis of a purified sample of the compound should yield percentage values that are in close agreement with the theoretical values, typically within a ±0.4% margin of error. This provides strong evidence for the compound's empirical and molecular formula, thus verifying its purity and identity. This technique is routinely used in the characterization of newly synthesized pyrazole derivatives. researchgate.netnih.govresearchgate.netmdpi.com

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₇N₃)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 9 | 108.09 | 64.63 |

| Hydrogen (H) | 1.01 | 17 | 17.17 | 10.27 |

| Nitrogen (N) | 14.01 | 3 | 42.03 | 25.12 |

| Total | 167.29 | 100.00 |

Theoretical and Computational Investigations of 6 1h Pyrazol 1 Yl Hexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical analysis of molecular systems. For 6-(1H-Pyrazol-1-yl)hexan-1-amine, these calculations help in elucidating its electronic structure and energetic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool for studying pyrazole (B372694) derivatives due to its balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, vibrational frequencies, and electronic properties of molecules. For pyrazole-containing compounds, methods like B3LYP and M06 are commonly employed with various basis sets, such as 6-311+G(d,p), to achieve reliable results. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Properties for Pyrazole Derivatives

| Property | Typical Calculated Value | Method/Basis Set |

| Total Energy (Hartree) | Varies with molecule size | B3LYP/6-311+G(d,p) |

| Dipole Moment (Debye) | 2-5 D | B3LYP/6-311+G(d,p) |

| Heat of Formation (kcal/mol) | Varies | B3LYP/6-311+G(d,p) |

Note: The values in this table are representative of pyrazole derivatives and are not specific to this compound. The actual values for the target molecule would require specific calculations.

Ab Initio Methods (e.g., Restricted Hartree-Fock, MP2, MP4)

Ab initio methods, such as Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2, MP4), offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are significant.

For pyrazole systems, ab initio calculations have been used to investigate various properties, including tautomeric equilibria and interaction energies. While specific RHF or MP calculations for this compound are not documented in the searched literature, the principles of these methods are broadly applicable. For example, MP2 calculations have been shown to be effective in describing the conformational preferences of flexible molecules, which would be highly relevant for the hexyl chain of the target compound.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is complex due to the flexibility of the hexyl chain. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by scanning the potential energy surface (PES) through systematic variation of dihedral angles.

Table 2: Hypothetical Torsional Barriers for a Hexyl Chain

| Dihedral Angle | Typical Rotational Barrier (kcal/mol) |

| C-C-C-C (gauche to anti) | ~3-5 |

| C-C-C-C (eclipsed) | > 5 |

Note: These are generalized values for an alkyl chain and would need to be specifically calculated for this compound to be precise.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's electronic reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

In pyrazole derivatives, the HOMO is often localized on the pyrazole ring, particularly on the nitrogen atoms and the π-system. The LUMO is also typically associated with the pyrazole ring. For this compound, the HOMO would likely have significant contributions from the pyrazole ring and potentially the lone pair of the terminal amine nitrogen. The LUMO would be expected to be primarily located on the pyrazole ring. The HOMO-LUMO gap for pyrazole derivatives is generally in a range that indicates good stability. mdpi.com

Table 3: Representative Frontier Orbital Energies for Pyrazole Derivatives

| Orbital | Typical Energy (eV) |

| HOMO | -6 to -7 |

| LUMO | -1 to -2 |

| HOMO-LUMO Gap | 4 to 6 |

Note: These values are illustrative and based on general pyrazole derivatives. Specific calculations are required for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a region of high negative potential around the N2 nitrogen of the pyrazole ring, making it the primary site for electrophilic attack and protonation. The hydrogen atoms of the amino group and those on the alkyl chain would exhibit positive potential. The distribution of the electrostatic potential along the hexyl chain would be relatively neutral. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the stabilizing interactions that arise from charge delocalization. nih.govnih.gov It translates complex wavefunctions into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. wisc.eduuba.ar The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, quantifies the extent of intramolecular charge transfer and hyperconjugation. wisc.eduscirp.org

Key predicted intramolecular interactions for this compound include:

Donation from Nitrogen Lone Pairs: The most significant interactions are expected to originate from the lone pair of the pyrazole N2 atom and the lone pair of the terminal amine nitrogen. The N2 lone pair can delocalize into the adjacent π* antibonding orbitals of the pyrazole ring, enhancing its aromatic stability. The amine nitrogen's lone pair (n(N)) can delocalize into vicinal C-C and C-H antibonding orbitals (σ*) of the hexyl chain, a classic hyperconjugative effect. wisc.eduresearchgate.net

σ → σ Interactions:* The σ bonds of the aliphatic hexyl chain (σ(C-C) and σ(C-H)) act as donors, delocalizing electron density into neighboring σ* antibonding orbitals. These interactions, while individually small, are numerous and collectively contribute to the conformational stability of the alkyl chain.

Ring to Chain and Chain to Ring Interactions: Delocalization can occur between the pyrazole ring and the attached hexyl chain. This includes donations from the π orbitals of the pyrazole ring into the σ* orbitals of the C-N bond connecting the ring and the chain, and vice versa.

A hypothetical table of the most significant stabilization energies (E(2)) from a theoretical NBO analysis is presented below.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N-amine) | σ* (C5-C6) | 3.85 | Vicinal Hyperconjugation |

| LP (N2-pyrazole) | π* (C3-N2) | 20.50 | Ring Resonance |

| LP (N2-pyrazole) | π* (C4-C5) | 18.70 | Ring Resonance |

| σ (C1-H) | σ* (N1-C1) | 2.50 | Vicinal Hyperconjugation |

| σ (C2-C3) | σ* (C1-C2) | 4.95 | Vicinal Hyperconjugation |

| π (C4-C5) | π* (C3-N2) | 22.11 | Ring Conjugation nih.gov |

Intermolecular Interactions and Self-Assembly Propensities

The bifunctional nature of this compound, possessing both hydrogen bond donors and acceptors as well as a significant nonpolar segment, suggests a strong propensity for self-assembly through various intermolecular interactions. These non-covalent forces dictate the molecule's packing in the solid state and its aggregation behavior in solution.

Hydrogen bonding is expected to be the most significant intermolecular force governing the self-assembly of this compound. The molecule has distinct hydrogen bond donor and acceptor sites:

Donor Site: The terminal primary amine (-NH₂) group contains two acidic protons and can act as a strong hydrogen bond donor.

Acceptor Site: The sp²-hybridized nitrogen atom (N2) in the pyrazole ring possesses a lone pair of electrons and serves as a primary hydrogen bond acceptor. nih.govnih.gov

These features allow for the formation of robust hydrogen-bonded networks. A common and highly stable motif would be a head-to-tail dimer, where the amine group of one molecule donates a hydrogen bond to the pyrazole N2 acceptor of a second molecule (N-H···N). Given the presence of two amine protons, these dimers could further assemble into extended chains or more complex three-dimensional networks. nih.gov The spectral complexity of the N-H stretching mode in infrared spectroscopy can be used to trace these interactions, as hydrogen bonding induces significant redshifts in the stretching frequency. aip.orgresearchgate.net

The table below presents plausible geometric and energetic parameters for a primary hydrogen bond interaction in a dimer, based on computational studies of similar pyrazole-amine systems. researchgate.netnih.govnih.gov

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| N-H (Amine) | N (Pyrazole, N2) | 1.95 | 170 | -5.5 to -7.0 |

In addition to hydrogen bonding, van der Waals forces, particularly London dispersion forces, play a crucial role in the intermolecular stabilization of this compound. wikipedia.orgbritannica.com These forces arise from temporary fluctuations in electron density, creating transient dipoles. libretexts.orgsavemyexams.com The long, flexible hexyl chain is the primary contributor to these interactions.

The relative contributions of different molecular fragments to the van der Waals surface area are estimated in the table below.

| Molecular Fragment | Approximate van der Waals Surface Area (Ų) | Primary Interaction Type |

|---|---|---|

| 1H-Pyrazole ring | ~80 | π-π stacking, C-H···N |

| -(CH₂)₆- Hexyl chain | ~150 | London Dispersion |

| -NH₂ Amine group | ~30 | Hydrogen Bonding |

Tautomeric Equilibria Investigations (if applicable)

Tautomerism involves the migration of a proton between two atoms within a molecule. nih.gov For pyrazole systems, the most common form is annular prototropic tautomerism, where a proton moves between the N1 and N2 positions. nih.govresearchgate.net

In the case of this compound, annular tautomerism is not applicable. The nitrogen at the N1 position is substituted with a hexyl group, which blocks the possibility of proton transfer to the N2 position. The molecule is "fixed" as a 1-substituted pyrazole. nih.govresearchgate.net

While other forms of tautomerism are theoretically conceivable (e.g., an amine-imine tautomerism involving the hexyl chain), they are energetically highly unfavorable. Such tautomers would disrupt the aromaticity of the pyrazole ring or involve the formation of unstable C=N double bonds within the aliphatic chain. Computational calculations would invariably show these alternative forms to be significantly higher in energy than the ground state structure. Therefore, for all practical purposes, this compound exists as a single, stable tautomeric form.

The table below illustrates the large, hypothetical energy difference between the stable form and a high-energy imine tautomer.

| Tautomeric Form | Structure | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1H-Pyrazol-1-yl (Stable) | Pyrazole-C₆H₁₂-NH₂ | 0.0 | High (Aromatic) |

| Hypothetical Imine Tautomer | Pyrazole-C₆H₁₁=NH | > 30 | Very Low (Non-aromatic) |

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and conformational landscape of this compound are expected to be significantly influenced by the solvent environment. nih.govdntb.gov.ua The flexible hexyl chain allows the molecule to adopt various conformations, and the balance between these conformers can be shifted by interactions with solvent molecules.

In Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They will compete with the molecule's own functional groups, potentially disrupting the intermolecular N-H···N hydrogen bonds that lead to self-assembly. The solvent will solvate the polar amine and pyrazole ends of the molecule, possibly favoring more extended or "open" conformations of the alkyl chain to maximize solvent exposure.

In Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds but cannot donate them. They will strongly solvate the amine group's protons, again disrupting self-assembly. The pyrazole N2 site might also interact with the positive end of the solvent's dipole.

In Nonpolar Solvents (e.g., Hexane (B92381), Chloroform): In these environments, the polar functional groups are not well-solvated. This will strongly favor intramolecular or intermolecular hydrogen bonding. The molecule is more likely to engage in self-assembly to satisfy its hydrogen bonding requirements. tandfonline.com Furthermore, the nonpolar hexyl chain will have favorable interactions with the solvent, potentially leading to different conformational preferences compared to polar solvents.

Gas Phase: In the absence of solvent, intramolecular interactions will dominate the conformational preference. The flexible chain may fold back to allow an intramolecular hydrogen bond to form between the terminal amine group and the pyrazole N2 atom, a conformation that would be less likely in polar solvents.

The effect of solvent on a key molecular property like the dipole moment is illustrated in the theoretical data table below.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Expected Conformation |

|---|---|---|---|

| Gas Phase | 1 | ~2.5 | Potentially folded (intramolecular H-bond) |

| Chloroform | 4.8 | ~3.2 | Mixed conformers, some self-assembly |

| DMSO | 47 | ~4.1 | Extended, solvated by solvent |

| Water | 80 | ~4.5 | Extended, strongly solvated by solvent |

Exploration of Research Applications and Potential in Non Biological Chemical Sciences

Role as Ligands in Catalysis and Coordination Chemistry

There is no available research detailing the use of 6-(1H-pyrazol-1-yl)hexan-1-amine as a ligand in catalysis or coordination chemistry. The pyrazole (B372694) and primary amine groups present in the molecule suggest a potential for metal coordination, a common feature for ligands in catalysis. However, no studies have been published to confirm or explore this potential for this specific compound.

Homogeneous Catalysis (e.g., Water Oxidation)

No published research was found that investigates the role of this compound in homogeneous catalysis, including its potential application in processes such as water oxidation.

Heterogeneous Catalysis Precursors

There is no information available on the use of this compound as a precursor for heterogeneous catalysts.

Metal-Organic Framework (MOF) Components (as building blocks)

No studies have been found that utilize this compound as a building block or component in the synthesis of Metal-Organic Frameworks (MOFs).

Applications in Materials Science

There is a lack of published data regarding the application of this compound in materials science. The bifunctional nature of the molecule, containing both a pyrazole ring and a flexible hexylamine (B90201) chain, could theoretically be of interest in materials design, but this has not been explored in the available literature.

Polymer Chemistry and Functional Materials

No information could be located regarding the use of this compound in polymer chemistry or in the development of functional materials.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

There are no available research findings on the application of this compound in the formation of self-assembled monolayers (SAMs) or in the broader field of surface chemistry.

Corrosion Inhibition Studies (as a model for related structures)

The study of organic molecules as corrosion inhibitors is a critical area of materials science, aimed at protecting metallic surfaces from degradation in aggressive environments. Pyrazole derivatives have emerged as a promising class of corrosion inhibitors, largely due to the presence of nitrogen heteroatoms with lone pairs of electrons, which can coordinate with metal surfaces, and the aromatic pyrazole ring that can provide a protective hydrophobic layer. semanticscholar.org Although specific studies on this compound are not extensively documented in this context, its structure serves as an excellent model to understand the inhibition potential of related pyrazole-based compounds.

The general mechanism of corrosion inhibition by pyrazole derivatives involves their adsorption onto the metal surface. This adsorption can be physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms (N) and the vacant d-orbitals of the metal. semanticscholar.org The presence of both a pyrazole ring and a primary amine in this compound suggests multiple sites for interaction with a metal surface, potentially leading to a strong and stable protective film.

Numerous studies on various pyrazole derivatives have demonstrated their efficacy as corrosion inhibitors for steel in acidic media. The inhibition efficiency is influenced by the molecular structure of the inhibitor, its concentration, and the surrounding temperature. For instance, research on different substituted pyrazoles has shown that the nature and position of substituent groups on the pyrazole ring can significantly impact their protective properties. semanticscholar.org

Here is a summary of research findings on the corrosion inhibition efficiency of several pyrazole derivatives, which can be used to infer the potential of this compound:

| Inhibitor Name | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | 90.8 | nih.govacs.org |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | nih.govacs.org |

| (E)-N'-benzylidene-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (DPP) | Mild Steel | 1 M HCl | 80 | researchgate.net |

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 94 | researchgate.net |

| Pyrazole Derivative 4 (structure not specified) | Mild Steel | Acid | 94.88 | semanticscholar.org |

These studies consistently show that pyrazole derivatives can achieve high inhibition efficiencies. The data suggests that the presence of additional functional groups and aromatic rings can enhance the protective properties of the molecule. In the case of this compound, the long alkyl chain could also contribute to the formation of a denser, more hydrophobic barrier on the metal surface.

Advanced Synthetic Building Blocks for Complex Chemical Structures

The dual functionality of this compound makes it a valuable building block for the synthesis of more complex chemical structures. The primary amine group serves as a versatile nucleophile, while the pyrazole ring can act as a directing group or be further functionalized.

A key reaction for this class of compounds is the synthesis of N-substituted pyrazoles directly from primary amines. Research has demonstrated a straightforward, one-pot method for the preparation of N-alkyl and N-aryl pyrazoles from primary aliphatic or aromatic amines. nih.govnih.govthieme-connect.comresearchgate.netacs.org This type of reaction highlights the utility of the primary amine in molecules like this compound as a readily available precursor for creating a wide variety of N-substituted pyrazole derivatives. The reaction typically involves the condensation of the primary amine with a 1,3-dicarbonyl compound and an electrophilic amination reagent. thieme-connect.com

The pyrazole moiety itself is a "privileged scaffold" in medicinal chemistry and materials science, and its incorporation into larger molecules is of significant interest. scirp.orgresearchgate.net The amine function of this compound provides a convenient handle to link the pyrazole ring to other molecular frameworks. For example, 5-amino-N-substituted pyrazoles are used as starting materials for the synthesis of a vast array of heterocyclic systems. scirp.org

While direct synthetic applications of this compound are not widely reported, the reactivity of its constituent functional groups is well-established. The primary amine can undergo a wide range of chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Formation of Schiff bases: Condensation with aldehydes or ketones to form imines.

Urea (B33335) and thiourea (B124793) formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the straightforward incorporation of the 6-(1H-pyrazol-1-yl)hexyl moiety into a diverse range of molecular architectures. The pyrazole ring, being relatively stable, can be carried through many of these synthetic transformations, providing a latent site for metal coordination or further functionalization in the final product. The versatility of vinylpyrazoles as building blocks for more complex pyrazoles and other advanced structures like indazoles has also been noted. nih.gov

The combination of a flexible hexyl spacer, a reactive primary amine, and a functional pyrazole ring in this compound makes it a promising and versatile, though currently underutilized, building block for the construction of complex and potentially functional molecules in various fields of chemical science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(1H-pyrazol-1-yl)hexan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, pyrazole derivatives can be functionalized via alkylation of hexane-1,6-diamine precursors under controlled pH and temperature. Optimizing stoichiometric ratios (e.g., pyrazole:alkylating agent) and using catalysts like triethylamine improves yields. Solvent selection (e.g., DCM or THF) and inert atmospheres (argon) minimize side reactions . Reaction progress can be monitored via TLC or LC-MS to adjust conditions in real time.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR confirm molecular structure by resolving pyrazole and hexyl chain protons/carbons.

- Mass Spectrometry (ESI-MS) : Validates molecular weight and purity.

- X-ray Crystallography : Programs like SHELXL or ORTEP-3 resolve crystal packing and hydrogen-bonding networks, critical for understanding intermolecular interactions . For amorphous samples, FT-IR and Raman spectroscopy analyze functional groups.

Q. What are the typical physicochemical properties (e.g., solubility, stability) of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is moderately polar, with solubility enhanced in polar aprotic solvents (DMF, DMSO). Stability studies under varying pH and temperature (via HPLC or UV-Vis) reveal decomposition pathways. For biological assays, buffered aqueous solutions (pH 7.4) with <5% organic cosolvents (e.g., DMSO) maintain stability .

Advanced Research Questions

Q. How can experimental phasing and refinement pipelines (e.g., SHELX) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : SHELXD/SHELXE pipelines are robust for small-molecule phasing. For low-resolution data, dual-space recycling in SHELXD improves phase accuracy. Anomalous scattering (if heavy atoms are present) or molecular replacement (using similar structures) can resolve ambiguities. Refinement in SHELXL with restraints for bond lengths/angles and Hirshfeld atom refinement (HAR) ensures structural reliability .

Q. How can computational modeling (e.g., DFT, MD) predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, ethanol) model solvation effects on reaction kinetics. Software like Gaussian or ORCA paired with crystallographic data validates predicted transition states .

Q. What strategies resolve contradictions in thermodynamic data (e.g., volumetric vs. speed of sound) for this compound in solvent mixtures?

- Methodological Answer : Cross-validate datasets using multiple techniques (densimetry, ultrasound velocimetry). Statistical tools like Principal Component Analysis (PCA) identify outliers. Molecular interaction parameters (e.g., partial molar volumes) reconcile discrepancies by isolating solvent-solute contributions. Refer to J. Chem. Eng. Data protocols for standardized measurements .

Q. What are the challenges in designing bioactivity assays for this compound derivatives targeting muscarinic receptors?

- Methodological Answer : Key challenges include:

- Selectivity : Radioligand binding assays (e.g., H-NMS displacement) differentiate M2/M4 receptor affinities.

- Metabolic Stability : Microsomal incubation (human/rat liver) with LC-MS/MS quantifies degradation.

- Toxicity : MTT assays on HEK293 cells assess cytotoxicity thresholds. Structural analogs (e.g., tacrine derivatives) guide SAR optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products